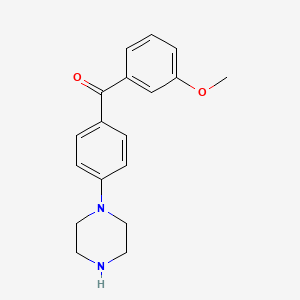
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is a chemical compound that features a methoxyphenyl group and a piperazinylphenyl group connected through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 4-(piperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (3-hydroxyphenyl)(4-(piperazin-1-yl)phenyl)methanone.
Reduction: Formation of (3-methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise as a ligand for certain receptors, making it a candidate for drug development. Studies have explored its interactions with enzymes and proteins, providing insights into its biological activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been evaluated for its antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and performance materials .
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and piperazinylphenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(4-Methoxyphenyl)piperazin-1-yl)methanone
- (4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone
- (4-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
(3-Methoxyphenyl)(4-(piperazin-1-yl)phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties Its methoxyphenyl group enhances its solubility and reactivity, while the piperazinylphenyl group contributes to its binding affinity and specificity
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-(4-piperazin-1-ylphenyl)methanone |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-4-2-3-15(13-17)18(21)14-5-7-16(8-6-14)20-11-9-19-10-12-20/h2-8,13,19H,9-12H2,1H3 |
Clé InChI |
GINCVFLLHINUIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


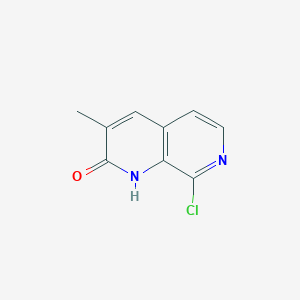
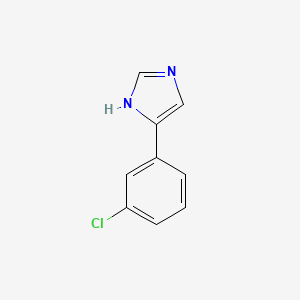
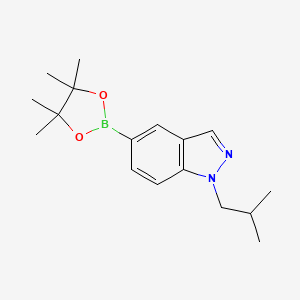
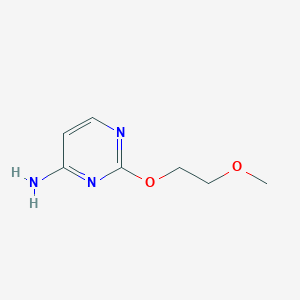
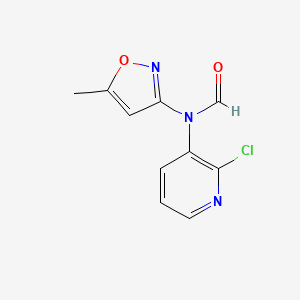
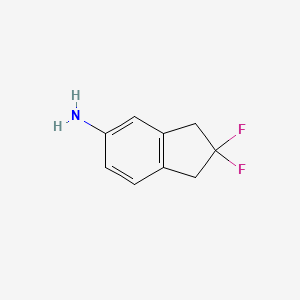
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)



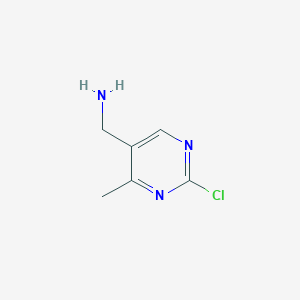
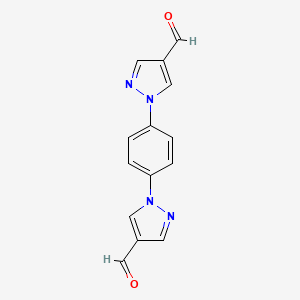
![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
